molecular formula C12H14BrN5O2 B5721179 3-bromo-4-methoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide

3-bromo-4-methoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Cat. No. B5721179
M. Wt: 340.18 g/mol
InChI Key: XKJMRDSQTORWAV-UHFFFAOYSA-N
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Description

"3-bromo-4-methoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide" belongs to a class of compounds known for their varied potential in pharmaceutical and chemical research. These compounds are studied for their synthesis methods, molecular structures, chemical and physical properties, and the reactions they undergo.

Synthesis Analysis

Synthesis of related benzamide derivatives typically involves multistep organic reactions, including esterification, amidation, and various coupling reactions such as the Suzuki-Miyaura reaction. For example, the practical synthesis of certain orally active antagonists involves esterification followed by intramolecular reactions and coupling processes to yield the final compound (Ikemoto et al., 2005).

Molecular Structure Analysis

X-ray crystallography and DFT (Density Functional Theory) calculations are commonly used to analyze the molecular structure of benzamide derivatives. These methods provide insights into the molecule's conformation, crystal packing, and intermolecular interactions, such as hydrogen bonding and π-π stacking (Saeed et al., 2020).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including nucleophilic substitution and cyclization. Their reactivity can be influenced by substituents on the benzamide ring, affecting their potential as intermediates in organic synthesis (Polo et al., 2019).

properties

IUPAC Name

3-bromo-4-methoxy-N-(2-propyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN5O2/c1-3-6-18-16-12(15-17-18)14-11(19)8-4-5-10(20-2)9(13)7-8/h4-5,7H,3,6H2,1-2H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJMRDSQTORWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-methoxy-N-(2-propyl-2H-tetrazol-5-yl)benzamide

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